H-D-Lys(boc)-otbu hcl H-D-Lys(boc)-otbu hcl
Brand Name: Vulcanchem
CAS No.: 201007-86-5
VCID: VC0557225
InChI: InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1
SMILES: CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl
Molecular Formula: C15H31ClN2O4
Molecular Weight: 338.88

H-D-Lys(boc)-otbu hcl

CAS No.: 201007-86-5

Cat. No.: VC0557225

Molecular Formula: C15H31ClN2O4

Molecular Weight: 338.88

* For research use only. Not for human or veterinary use.

H-D-Lys(boc)-otbu hcl - 201007-86-5

Specification

CAS No. 201007-86-5
Molecular Formula C15H31ClN2O4
Molecular Weight 338.88
IUPAC Name tert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Standard InChI InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1
Standard InChI Key TZBPQINFXPIRBX-RFVHGSKJSA-N
SMILES CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl
Canonical SMILES CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl

Introduction

Chemical Properties and Structure

H-D-Lys(Boc)-OtBu HCl possesses a well-defined chemical structure with specific functional groups that determine its reactivity and applications in organic synthesis and peptide chemistry.

Molecular Structure

The compound features a D-lysine backbone with:

  • A free α-amino group (as hydrochloride salt)

  • A tert-butyloxycarbonyl (Boc) protecting group on the ε-amino group

  • A tert-butyl ester (OtBu) protecting group on the carboxyl terminus

This protection pattern makes it suitable for peptide coupling reactions at the α-amino group while keeping the side chain and C-terminus protected .

Fundamental Chemical Properties

Table 1: Key Chemical Properties of H-D-Lys(Boc)-OtBu HCl

PropertyValueSource
Molecular FormulaC15H31ClN2O4
Alternative FormulaC15H30N2O4 · HCl
Molecular Weight338.87 g/mol
CAS Number201007-86-5
Optical ConfigurationD-isomer
Parent CompoundTert-butyl n6-(tert-butoxycarbonyl)-d-lysinate (CID 7019751)

The molecular structure includes multiple functional groups that define its chemical behavior: an α-amino group (protonated as HCl salt), a carbamate group (Boc protection on ε-amino), and a tert-butyl ester. The compound has a specific stereochemistry at the α-carbon, with the D-configuration being opposite to the naturally occurring L-lysine found in proteins .

The compound is represented by various naming conventions in scientific literature and chemical databases, reflecting its structural features and providing standardized identifiers for reference.

Systematic Names and Aliases

Table 2: Nomenclature and Alternative Names for H-D-Lys(Boc)-OtBu HCl

Name TypeIdentifierSource
IUPAC Nametert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Common NameH-D-Lys(Boc)-OtBu HCl
Alternative NamesH-D-Lys(Boc)-OtBu.HCl
H-D-Lys(boc)-OtBu hydrochloride
D-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Nε-Boc-D-lysine tert-butyl ester hydrochloride
(R)-tert-butyl 2-amino-6-(tert-butoxycarbonylamino)hexanoate hydrochloride

Chemical Identifiers

Table 3: Digital Chemical Identifiers for H-D-Lys(Boc)-OtBu HCl

Identifier TypeValueSource
PubChem CID56777341
InChIInChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1
InChIKeyTZBPQINFXPIRBX-RFVHGSKJSA-N
SMILESCC(C)(C)OC(=O)C@@HN.Cl
WikidataQ72449821

These standardized identifiers facilitate the unambiguous identification of the compound across different chemical databases and research publications. The InChIKey, in particular, provides a fixed-length identifier that can be used for web searches and database lookups .

Physical Properties

The physical properties of H-D-Lys(Boc)-OtBu HCl determine its behavior in various solvents and conditions, which is crucial information for laboratory handling and applications in synthesis.

Applications in Chemical Research

H-D-Lys(Boc)-OtBu HCl serves as a valuable building block in various chemical and biochemical research areas, particularly in peptide synthesis and pharmaceutical development.

Role in Peptide Synthesis

As a protected D-lysine derivative, H-D-Lys(Boc)-OtBu HCl is primarily used in the synthesis of peptides that require D-amino acids. The inclusion of D-amino acids in peptide sequences can confer increased resistance to enzymatic degradation, altered conformational properties, and modified biological activities compared to all-L-amino acid peptides. The specific protection pattern of this compound allows for selective incorporation into peptide chains, with the α-amino group available for coupling while the side chain and C-terminus remain protected .

The D-configuration is particularly valuable when creating peptides with enhanced stability against proteolytic enzymes, as naturally occurring peptides typically contain L-amino acids that are more readily recognized and cleaved by proteases. This property makes D-amino acid-containing peptides potentially useful as therapeutic agents with improved pharmacokinetic profiles .

Comparison with Related Derivatives

Table 4: Comparison of H-D-Lys(Boc)-OtBu HCl with Related Compounds

CompoundMolecular Weight (g/mol)Protection PatternConfigurationKey DifferenceSource
H-D-Lys(Boc)-OtBu HCl338.87Boc (ε-NH2), tBu ester (COOH)DReference compound
H-D-Lys(Boc)-OMe HCl296.8Boc (ε-NH2), Methyl ester (COOH)DMethyl ester instead of tert-butyl ester
H-Lys(Boc)-OtBu HCl338.88Boc (ε-NH2), tBu ester (COOH)LL-configuration instead of D

This comparison illustrates the subtle structural variations among lysine derivatives that influence their applications in peptide chemistry. The choice between these derivatives depends on the specific requirements of the peptide synthesis strategy, including orthogonality of protecting groups, desired stereochemistry, and ease of deprotection under particular conditions .

Synthesis and Related Compounds

The synthesis of H-D-Lys(Boc)-OtBu HCl typically involves a series of protection steps starting from D-lysine, with careful control of reaction conditions to achieve selective protection of specific functional groups.

Synthetic Pathways

While the search results don't provide specific synthetic routes for H-D-Lys(Boc)-OtBu HCl, the compound is typically prepared through a multi-step process:

  • Protection of the ε-amino group of D-lysine with a Boc group using di-tert-butyl dicarbonate (Boc2O) under basic conditions

  • Esterification of the carboxyl group with tert-butanol, typically using coupling reagents or via the formation of the tert-butyl ester under acidic conditions

  • Formation of the hydrochloride salt of the α-amino group to increase stability and crystallinity

This selective protection strategy ensures that the α-amino group remains available for subsequent peptide coupling reactions while the reactive side chain and carboxyl terminus are protected .

Structural Relationships

H-D-Lys(Boc)-OtBu HCl is structurally related to several compounds that share similar protection patterns but differ in stereochemistry or protecting groups. The parent compound is identified as tert-butyl n6-(tert-butoxycarbonyl)-d-lysinate (CID 7019751), which represents the free base form before conversion to the hydrochloride salt. Understanding these relationships is crucial for selecting the appropriate derivative for specific applications in peptide synthesis and pharmaceutical research .

Hazard StatementClassificationWarning LevelSource
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

These hazard classifications indicate that the compound can cause irritation to skin, eyes, and the respiratory system, requiring appropriate protective measures during handling .

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